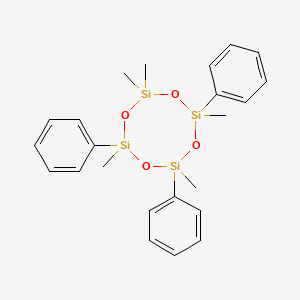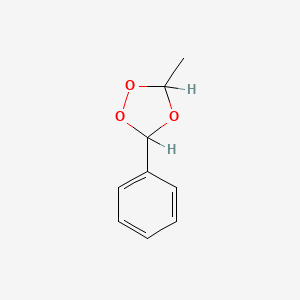
3-Methyl-5-phenyl-1,2,4-trioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5-phenyl-1,2,4-trioxolane is an organic compound with the molecular formula C9H10O3 It belongs to the class of trioxolanes, which are cyclic organic peroxides containing a three-membered ring with two oxygen atoms and one carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-phenyl-1,2,4-trioxolane typically involves the reaction of an alkene with ozone, followed by reduction. One common method is the Griesbaum co-ozonolysis reaction, which involves the ozonolysis of an alkene in the presence of a carbonyl compound. The reaction conditions often include low temperatures and the use of solvents such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale ozonolysis reactions followed by purification processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
3-Methyl-5-phenyl-1,2,4-trioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions.
Reduction: Reduction of the peroxide bond can lead to the formation of alcohols or ketones.
Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include alcohols, ketones, and substituted trioxolanes. The specific products depend on the reaction conditions and the reagents used.
科学的研究の応用
3-Methyl-5-phenyl-1,2,4-trioxolane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying the reactivity of trioxolanes.
Medicine: Research is ongoing to explore its potential as a drug delivery system, particularly in targeting specific cells or tissues.
Industry: It is used in the development of new materials and as a stabilizer in various industrial processes.
作用機序
The mechanism of action of 3-Methyl-5-phenyl-1,2,4-trioxolane involves the cleavage of the peroxide bond, leading to the formation of reactive oxygen species (ROS). These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative stress and cell damage. In the context of drug delivery, the compound can release active pharmaceutical ingredients in response to specific triggers, such as the presence of ferrous iron .
類似化合物との比較
Similar Compounds
Artemisinin: A well-known antimalarial compound with a similar peroxide structure.
Arterolane: Another antimalarial compound with a 1,2,4-trioxolane ring.
OZ439: A synthetic trioxolane with improved pharmacokinetic properties compared to artemisinin.
Uniqueness
3-Methyl-5-phenyl-1,2,4-trioxolane is unique due to its specific substitution pattern, which influences its reactivity and stability. Its ability to undergo selective reactions and release active species under specific conditions makes it a valuable compound for various applications.
特性
CAS番号 |
23888-16-6 |
|---|---|
分子式 |
C9H10O3 |
分子量 |
166.17 g/mol |
IUPAC名 |
3-methyl-5-phenyl-1,2,4-trioxolane |
InChI |
InChI=1S/C9H10O3/c1-7-10-9(12-11-7)8-5-3-2-4-6-8/h2-7,9H,1H3 |
InChIキー |
ALYBYLAFJFYDLS-UHFFFAOYSA-N |
正規SMILES |
CC1OC(OO1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-furylmethylene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B14170961.png)
![2,4-Quinazolinediamine, 6-[[4-(dimethylamino)phenyl]thio]-](/img/structure/B14170976.png)


![5-(4-Chlorophenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14170988.png)
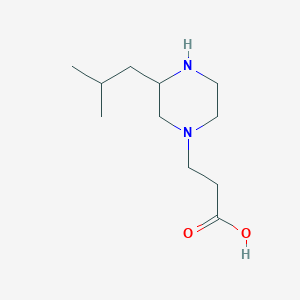
![3-[3-Fluoro-4-(trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B14170995.png)
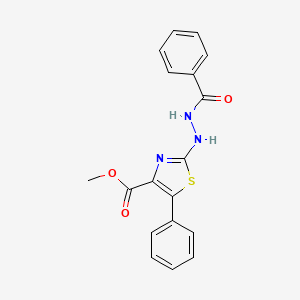
![4-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-4-(prop-2-en-1-yl)morpholin-4-ium](/img/structure/B14171006.png)
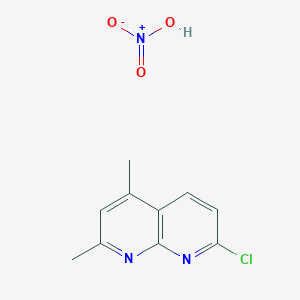
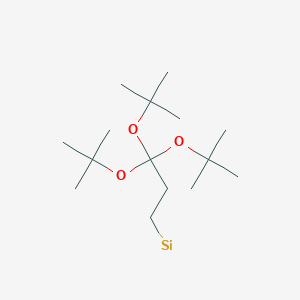
![4-(3-chlorophenyl)-5-(2-hydroxyethylamino)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14171021.png)

